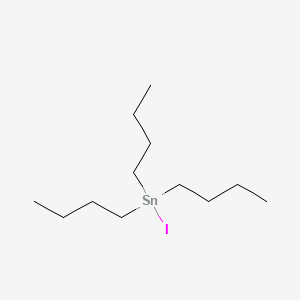

Tributyltin iodide

Description

The exact mass of the compound Iodotributylstannane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl(iodo)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.HI.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHVXVNXTMIXOL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27ISn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223653 | |

| Record name | Stannane, iodotributyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7342-47-4 | |

| Record name | Tributyltin iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7342-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannane, iodotributyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007342474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, iodotributyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tributyltin iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tributyltin Iodide: Chemical Properties, Structure, and Utility in Radiopharmaceutical Development

Executive Summary

Tributyltin iodide (TBT-I) is a specialized organotin reagent primarily utilized in the synthesis of radiopharmaceuticals and complex organic molecules. Unlike its more common chloride counterpart, TBT-I possesses a unique reactivity profile driven by the labile tin-iodine bond, making it an indispensable precursor for radioiodination via electrophilic destannylation . This guide provides a technical deep-dive into its physicochemical properties, structural dynamics, and rigorous handling protocols, tailored for researchers in medicinal chemistry and nuclear medicine.

Part 1: Molecular Architecture & Structural Dynamics

Coordination Geometry

This compound exhibits a distorted tetrahedral geometry around the central Tin (Sn) atom. The large atomic radius of the iodine atom (1.33 Å) compared to chlorine creates a longer, weaker Sn–I bond, which significantly influences its reactivity.

-

Hybridization:

at the Sn center. -

Bonding: The Sn–I bond has significant covalent character but is highly polarizable, facilitating heterolytic cleavage under electrophilic attack—the mechanistic basis for its use in labeling.

Spectral Fingerprint: NMR

Nuclear Magnetic Resonance (NMR) using the

| Parameter | Value / Range | Notes |

| Nucleus | Spin 1/2, 8.59% natural abundance.[1][2][3] | |

| Chemical Shift ( | -20 to +10 ppm (approx.) | Shifts are solvent-dependent. For reference, |

| Coupling ( | ~50-60 Hz (2-bond) | Satellites observed in |

Analyst Note: In a crude reaction mixture, the appearance of a sharp singlet in the

spectrum confirms the conversion of(typically ~140 ppm) to , as the shift moves significantly upfield due to the shielding effect of Iodine.

Part 2: Physicochemical Profile[1]

The following data summarizes the critical physical constants required for process scaling and handling.

| Property | Metric | Technical Context |

| Formula | Molecular Weight: 416.94 g/mol | |

| Appearance | Colorless to pale yellow liquid | Darkens upon light exposure (liberation of |

| Boiling Point | 172 °C @ 10 mmHg | High boiling point requires vacuum distillation for purification. |

| Density | 1.460 g/mL | Significantly denser than water; forms the bottom layer in aqueous extractions. |

| Solubility | Soluble: | Hydrophobic butyl chains dominate solvation properties. |

| Stability | Moisture Sensitive, Light Sensitive | Hydrolyzes slowly to TBTO in moist air. Store under inert gas (Ar/N2) in amber glass. |

Part 3: Synthesis & Purification Protocols[4]

Protocol: Finkelstein-Type Halide Exchange

The most robust laboratory-scale synthesis involves the transhalogenation of tributyltin chloride using sodium iodide. This method leverages solubility differences in acetone to drive the equilibrium.[4]

Reagents:

-

Tributyltin chloride (

, >96%) -

Sodium Iodide (NaI, anhydrous, 1.5 equiv)

-

Acetone (Dry, HPLC grade)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with NaI (1.5 equiv) and dissolve in dry acetone (0.5 M concentration relative to substrate).

-

Addition: Add

(1.0 equiv) dropwise via syringe under a nitrogen atmosphere. -

Reaction: Stir the mixture vigorously at Room Temperature (RT) for 4–6 hours.

-

Observation: A white precipitate of NaCl will form as the reaction proceeds (Driving force: Lattice energy of NaCl and its insolubility in acetone).

-

-

Workup:

-

Filter off the NaCl solid.

-

Concentrate the filtrate in vacuo to remove acetone.

-

Redissolve the residue in Hexane or DCM.

-

Wash with water (2x) to remove excess NaI.

-

Dry organic layer over

, filter, and concentrate.

-

-

Purification: Distill under high vacuum (0.1 mmHg) if high purity is required, though the crude oil is often sufficient for immediate use.

Visualization of Synthesis Logic

Caption: Figure 1. Finkelstein exchange pathway driven by the precipitation of NaCl in acetone.

Part 4: Applications in Drug Development (Radiopharmaceuticals)

The "Killer App": Radioiodination Precursor

TBT-I is rarely the final drug; rather, it is a critical intermediate used to install the tributyltin moiety onto a drug scaffold. This "stannylated" precursor is then subjected to iododestannylation to introduce a radioactive iodine isotope (e.g., I-123, I-124, I-131).

Mechanism:

The Sn–C bond (aryl) is weaker and more polarized than a C–H bond. When treated with an electrophilic radioiodine source (e.g.,

Advantages over Direct Iodination:

-

Regiospecificity: The iodine attaches exactly where the tin was placed.

-

Speed: Reaction kinetics are rapid, essential for short half-life isotopes.

-

Yield: High radiochemical yields (>80%) are typical.

Workflow: From Precursor to Tracer

Caption: Figure 2. The role of tributyltin intermediates in site-specific radioiodination.

Part 5: Safety & Toxicology (Critical)

Warning: Organotin compounds are potent neurotoxins and endocrine disruptors.

-

Permeability: TBT-I is highly lipophilic. It penetrates nitrile gloves and skin rapidly. Double-gloving with specific laminate gloves (e.g., Silver Shield) is recommended for concentrated handling.

-

Vapor Pressure: While the BP is high, the vapor is toxic. All operations must occur in a functioning fume hood.

-

Destruction: Waste streams containing TBT must be segregated. They can be degraded to inorganic tin via treatment with concentrated acids or UV/peroxide oxidation before disposal.

References

-

Synthesis & Properties

- Title: Syntheses, Structures, and 1H, 13C, and 119Sn NMR Chemical Shifts of a Family of Trimethyltin Compounds.

- Source: Dalton Transactions (Royal Society of Chemistry).

-

URL:[Link]

-

Radiopharmaceutical Application

-

General Organotin Chemistry

- Title: Preparation of Tributyl(iodomethyl)stannane (Organic Syntheses).

- Source: Organic Syntheses.

-

URL:[Link]

-

Mechanistic Insight

- Title: Bifunctional aryliodonium salts for highly efficient radioiodination and astatin

- Source: Chemical Science (NIH/PMC).

-

URL:[Link]

Sources

- 1. Tin - Wikipedia [en.wikipedia.org]

- 2. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

- 3. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

- 4. The mystery of the Finkelstein reaction - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 5. Improved radioiodination of 1,2-dipalmitoyl-3-IPPA via a tributyltin intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Tributyltin Iodide (TBTI)

Physical Characteristics, Synthesis, and Reactivity Profile

Executive Technical Summary

Tributyltin iodide (TBTI), a specialized organostannane, serves as a critical reagent in radical-mediated organic synthesis and transition-metal catalyzed cross-coupling. Unlike its more stable chloride counterpart (

This guide provides a rigorous characterization of TBTI, designed for researchers requiring high-purity generation and application of this reagent. The content synthesizes physicochemical constants with spectroscopic identification protocols and safety-critical handling procedures.

Part 1: Molecular Architecture & Physicochemical Profile

The physical behavior of TBTI is governed by the heavy-atom effect of iodine and the lipophilic nature of the butyl chains. The high polarizability of the iodine atom imparts a higher density and refractive index compared to tributyltin chloride or hydride.

Table 1: Physicochemical Constants of this compound

| Property | Value | Conditions | Experimental Note |

| Formula | - | Linear butyl chains | |

| Molecular Weight | 416.94 g/mol | - | Monoisotopic mass: 418.02 Da |

| Physical State | Liquid | 25°C, 1 atm | Colorless to pale yellow oil |

| Boiling Point | 172°C | 10 mmHg | High vacuum distillation recommended |

| Density | 1.460 g/mL | 25°C | Significantly denser than water |

| Refractive Index | - | Verification metric for purity | |

| Solubility | Soluble | Hexanes, | Hydrolyzes slowly in wet solvents |

| Bond Energy | ~234 kJ/mol | Sn–I bond | Weaker than Sn–Cl (~320 kJ/mol) |

Expert Insight: The distinct yellow coloration often observed in aged samples results from the homolytic cleavage of the Sn–I bond and subsequent liberation of molecular iodine (

) upon exposure to UV light. High-purity TBTI should be colorless and stored in amber glass.

Part 2: Spectroscopic Characterization[4]

Accurate identification of TBTI relies heavily on

Nuclear Magnetic Resonance ( NMR)

-

Standard Shift:

(in -

Comparison:

-

:

-

:

-

:

-

Coupling: Satellite peaks from

coupling (

Infrared Spectroscopy (FTIR)

Standard FTIR is limited for direct confirmation of the Sn–I bond, as the stretching vibration occurs in the far-IR region (

-

Diagnostic Absence: No broad peak at

(indicates absence of hydrolysis to -

Fingerprint: Strong C–H aliphatic stretches at

.

Part 3: Synthesis & Preparation Protocol

Due to the light sensitivity of the Sn–I bond, in situ preparation or fresh isolation via the Finkelstein reaction is the gold standard. This method leverages Le Chatelier’s principle, driving the equilibrium forward by the precipitation of sodium chloride in acetone.

Protocol: Finkelstein Halogen Exchange

Reaction:

-

Reagent Prep: Dry Sodium Iodide (NaI) in an oven at 120°C for 4 hours to remove hygroscopic water.

-

Solvation: Dissolve 1.0 equiv of Tributyltin Chloride (

) in anhydrous acetone (0.5 M concentration). -

Addition: Add 1.2 equiv of dry NaI. The solution will initially be clear.

-

Precipitation: Stir vigorously at room temperature for 2-4 hours. A white precipitate (NaCl) will form rapidly.

-

Filtration: Filter the mixture through a sintered glass funnel or Celite pad under an inert atmosphere (

or Ar) to remove NaCl. -

Isolation: Concentrate the filtrate in vacuo (rotary evaporator) ensuring the bath temperature does not exceed 40°C.

-

Purification: If the oil is yellow (

contamination), wash with a dilute aqueous sodium thiosulfate solution, dry over

Diagram 1: Synthesis Workflow

Caption: Finkelstein exchange workflow for generating TBTI from the chloride precursor.

Part 4: Reactivity & Applications[2]

TBTI is primarily utilized for its weak Sn–I bond, which facilitates radical chain reactions and halogen exchange.

Radical Chain Transfer

In radical dehalogenations or cyclizations, TBTI acts as a radical source. The iodine atom is easily abstracted by carbon-centered radicals.

-

Mechanism:

-

Utility: It allows for the interconversion of alkyl chlorides/bromides to iodides, which are more reactive intermediates for subsequent functionalization.

Stille Coupling Precursor

TBTI is often generated in situ to facilitate "difficult" Stille couplings. The iodide ligand on tin accelerates the transmetallation step in palladium-catalyzed cycles compared to the chloride, due to the higher lability of the Sn–I bond.

Diagram 2: Reactivity Logic

Caption: Dual reactivity pathways of TBTI driven by bond dissociation energy and Lewis acidity.

Part 5: Safety & Handling (Critical)[5]

Hazard Classification: Organotins are neurotoxins and endocrine disruptors. TBTI is classified as Acute Toxic (Oral/Dermal) and Very Toxic to Aquatic Life .[1]

Mandatory PPE & Containment

-

Glove Permeation: Standard nitrile gloves provide insufficient protection against organotins.

-

Protocol: Use Silver Shield (Laminate) gloves or double-gloved nitrile with immediate changing upon splash contact.

-

-

Inhalation: All operations must occur in a certified chemical fume hood. The vapor pressure is low, but aerosols are highly toxic.

-

Decontamination: Glassware should be soaked in a bath of ethanolic KOH or bleach to degrade the organotin residues before washing.

Waste Disposal[5][6][7]

-

Never dispose of organotins down the drain. They are persistent marine pollutants.

-

Segregate into a dedicated "Heavy Metal / Organotin" waste stream.

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: this compound. Retrieved from

-

PubChem. (2024). This compound Compound Summary. National Library of Medicine. Retrieved from

- Davies, A. G. (2004). Organotin Chemistry. Wiley-VCH. (Standard reference for bond energies and NMR shifts).

- Nanni, D., et al. (1999). This compound in Radical Reactions. Journal of Organic Chemistry. (Mechanistic insight into radical exchange).

- Farina, V., & Krishnamurthy, V. (1991). The Stille Reaction. Organic Reactions.

Sources

Tributyltin iodide synthesis and preparation methods

High-Purity Synthesis and Characterization of Tributyltin Iodide (Bu SnI)

Executive Summary

This compound (Bu

This technical guide details two validated synthesis protocols: the Halogen Exchange (Finkelstein) Method , ideal for large-scale batch preparation from inexpensive precursors, and the Hexabutyldistannane Cleavage Method , preferred for high-purity applications requiring iodine-free backgrounds.

Safety & Handling (Critical)

Warning: Organotin compounds are neurotoxic and endocrine disruptors. Bu

| Hazard Class | Protocol |

| Acute Toxicity | Handle only in a certified chemical fume hood. Double-glove with nitrile or use Silver Shield® laminates. |

| Decomposition | Light and moisture sensitive. Store in amber glass under argon at 2–8°C. |

| Waste Disposal | All tin-containing waste must be segregated. Do not dispose of down drains. |

Reaction Mechanism & Logic

The synthesis of Bu

Workflow Visualization

The following diagram illustrates the logical flow for selecting and executing the synthesis method.

Figure 1: Decision matrix and process flow for this compound synthesis.

Method A: Halogen Exchange (Finkelstein)

Best for: Routine synthesis, cost-efficiency, scale-up.

Principle

This method exploits the solubility difference of sodium salts in acetone. Sodium iodide (NaI) is soluble in acetone, whereas sodium chloride (NaCl) is insoluble. As the reaction proceeds, NaCl precipitates, driving the equilibrium to the right (Le Chatelier’s principle).

1Protocol

-

Preparation: In a dry 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Tributyltin chloride (32.55 g, 100 mmol) in dry acetone (150 mL).

-

Addition: Add Sodium Iodide (30.0 g, 200 mmol, 2.0 equiv). The excess iodide ensures complete conversion.

-

Reaction: Reflux the mixture under a nitrogen atmosphere for 12–18 hours. A white precipitate of NaCl will form.

-

Workup:

-

Cool the mixture to room temperature.

-

Filter off the NaCl solid using a sintered glass funnel or Celite pad. Wash the pad with a small amount of dry acetone.

-

Concentrate the filtrate by rotary evaporation to remove acetone.

-

-

Purification: The residue is a yellow oil containing Bu

SnI and excess NaI.-

Dissolve in hexane or diethyl ether (100 mL).

-

Wash with water (2 x 50 mL) to remove excess NaI.

-

Dry the organic layer over anhydrous MgSO

, filter, and concentrate. -

Distill the crude oil under reduced pressure (see Physical Properties for boiling point) to obtain a colorless to pale yellow liquid.

-

Method B: Oxidative Cleavage of Hexabutyldistannane

Best for: High-purity applications, anhydrous conditions, avoiding salt byproducts.

Principle

Iodine cleaves the Sn–Sn bond in hexabutyldistannane. This reaction is quantitative and atom-economical, producing two moles of iodide for every mole of distannane consumed.

Protocol

-

Setup: Charge a dry flask with Hexabutyldistannane (5.8 g, 10 mmol) and dry Dichloromethane (DCM) (20 mL) under argon.

-

Titration: Cool the solution to 0°C. Add a solution of Iodine (2.54 g, 10 mmol) in DCM dropwise.

-

Visual Indicator: The iodine color will disappear instantly upon contact with the solution.

-

Endpoint: Stop addition when a faint pink/violet color persists, indicating a slight excess of iodine.

-

-

Finishing: Stir for an additional 30 minutes at room temperature.

-

Purification:

-

Remove solvent in vacuo.

-

If excess iodine is present, wash with a dilute aqueous Na

S -

Distill under high vacuum.

-

Characterization & Quality Control

To validate the synthesis, compare the isolated product against the following physicochemical standards.

Physical Properties Table[1][2][3]

| Property | Value | Notes |

| Appearance | Colorless to pale yellow liquid | Darkens upon light exposure (liberation of I |

| Boiling Point | 172 °C @ 10 mmHg | High vacuum recommended (e.g., 110–138 °C @ 0.2 Torr). |

| Density | 1.46 g/mL | At 25 °C. |

| Refractive Index | ||

| Solubility | Soluble in ether, DCM, hexane | Hydrolyzes slowly in water. |

NMR Spectroscopy Data

Nuclear Magnetic Resonance is the definitive method for purity assessment, particularly

-

Sn NMR (CDCl

-

Note: The chemical shift is upfield relative to Bu

SnCl (140 ppm) but downfield relative to Bu-90 ppm). The shift is sensitive to concentration and coordination solvents [1].

-

-

H NMR (CDCl

Applications in Drug Development

Stille Cross-Coupling

Bu

Radiopharmaceutical Precursor

In the synthesis of radioiodinated compounds (e.g., for SPECT/PET imaging), Bu

References

-

Nadvornik, M., Holecek, J., Handlir, K., & Lycka, A. (1984).[2] The

C and -

Sutton, P. G., Harrington, C., Fairman, B., & Catterick, T. (2000).[3] The small-scale preparation and NMR characterization of isotopically enriched organotin compounds. Applied Organometallic Chemistry, 14(11), 646-652. Link

-

Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved January 28, 2026. Link[1]

CAS number and molecular formula for tributyltin iodide

Technical Monograph: Tributyltin Iodide (

Part 1: Executive Summary & Chemical Identity

This compound (TBT-I) is a specialized organotin reagent characterized by a labile tin-iodine bond, rendering it significantly more reactive than its chloride or oxide counterparts. While often generated in situ to accelerate Stille cross-couplings or radical reductions, the isolated reagent is a critical building block for installing tributylstannyl moieties into delicate organic frameworks, particularly in the synthesis of precursors for radioiodination (

Chemical Identity Table

| Property | Data |

| CAS Number | 7342-47-4 |

| IUPAC Name | Iodotributylstannane |

| Molecular Formula | |

| Molecular Weight | 416.96 g/mol |

| Appearance | Colorless to pale yellow oil (often darkens upon storage due to |

| Boiling Point | 172 °C at 10 mmHg |

| Density | 1.46 g/mL at 25 °C |

| Solubility | Soluble in ether, THF, hexane, DCM; insoluble in water. |

| Stability | Moisture sensitive; light sensitive (photolytic cleavage of Sn-I). |

Part 2: Synthesis & Preparation Protocols

While Tributyltin Chloride (

Protocol 1: The Finkelstein Transhalogenation (High Purity)

Rationale: This method utilizes the solubility difference of sodium salts in acetone to drive the equilibrium. Sodium chloride precipitates, leaving the organotin iodide in solution.

Reagents:

-

Tributyltin chloride (

) [CAS: 1461-22-9] -

Sodium Iodide (NaI), anhydrous (1.5 equivalents)

-

Acetone (Dry, HPLC grade)

Workflow:

-

Dissolution: Dissolve 10.0 mmol of

in 20 mL of dry acetone under an inert atmosphere ( -

Exchange: Add 15.0 mmol of anhydrous NaI in one portion. The solution will turn yellow/orange.

-

Precipitation: Stir vigorously at room temperature for 3-4 hours. A white precipitate of NaCl will form.

-

Filtration: Filter the mixture through a Schlenk frit or a pad of Celite under inert gas to remove NaCl.

-

Isolation: Concentrate the filtrate in vacuo (rotary evaporator, bath < 40°C).

-

Purification: Redissolve the residue in anhydrous hexane. Filter again to remove residual inorganic salts. Remove hexane in vacuo.

-

Storage: Store the resulting yellow oil in an amber vial under Argon at 4°C. Copper turnings can be added as a stabilizer.

Validation Check:

-

NMR: Shift changes significantly from

-

Visual: Absence of white solid (NaCl) in the final oil.

Figure 1: Finkelstein synthesis workflow for converting Tributyltin Chloride to this compound.[1][2][3]

Part 3: Mechanism & Reactivity

The utility of

The Iodide Effect in Stille Couplings

In palladium-catalyzed cross-couplings (Stille reaction), the rate-determining step is often the transmetallation from Tin to Palladium.

-

Mechanism:

is unreactive toward transmetallation. However, if -

Pathway: The "soft" iodide ligand bridges the Pd and Sn centers, facilitating the transfer of the organic group (R) from Sn to Pd.

Radical Chain Reactions

is a source of iodine atoms and tributyltin radicals (-

Bond Energy:

. -

Application: It is used in atom-transfer radical cyclizations where an alkyl iodide is generated or manipulated.

Part 4: Applications in Drug Development (Radiopharmaceuticals)

The most critical application of tributyltin reagents in modern drug development is as precursors for radio-halogenation .

Context: To create a radiotracer (e.g., for SPECT imaging with

The "Stannyl-Linker" Strategy:

-

Precursor Synthesis: A drug scaffold is synthesized with a

group at the target position. This is often achieved by reacting a lithiated drug intermediate ( -

Radioiodination (Iododestannylation): The stannylated precursor is treated with radioactive iodide (

) and an oxidant (e.g., Chloramine-T). -

Mechanism: Electrophilic aromatic substitution (

) where the

Why

-

Reactivity:

is a stronger electrophile towards sterically hindered Grignard or Lithium reagents, ensuring higher yields of the bulky

Figure 2: The role of this compound in synthesizing precursors for site-specific radioiodination.

Part 5: Safety & Toxicology (Crucial)

Organotins are potent toxins.

Hazards:

-

Endocrine Disruption: TBT compounds are known to cause imposex in marine life and are regulated as severe marine pollutants.

-

Neurotoxicity: Lipophilic nature allows crossing of the blood-brain barrier.

-

Skin Absorption:

can penetrate nitrile gloves over time.

Handling Protocol:

-

Engineering Controls: ALWAYS handle in a certified chemical fume hood.

-

PPE: Double-gloving (Nitrile under Silver Shield/Laminate) is recommended for prolonged handling.

-

Decontamination: Glassware must be treated with a solution of Potassium Permanganate (

) or bleach to oxidize the organic tin residues to inorganic tin (less toxic) before washing. -

Waste: Segregate as "Heavy Metal Organic Waste." Do not mix with general organic solvents.

References

-

Sigma-Aldrich. this compound Technical Grade, 90%. Product Specification & MSDS. Link

-

American Elements. this compound Properties and Safety Data. Link

-

Muskat, I. E., & Herrman, M. (1951). Preparation of Butyltin Chlorides. US Patent 2,560,042. (Foundational chemistry for butyltin halide exchange). Link

- Kabalka, G. W., & Varma, R. S. (1989). The Synthesis of Radiopharmaceuticals via Organometallic Intermediates. Tetrahedron, 45(21), 6601-6621.

-

Farina, V., & Krishnamurthy, V. (1998). The Stille Reaction. Organic Reactions. (Discusses the "Iodide Effect" and acceleration using tin iodides). Link

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Tin and Tin Compounds. CDC. Link

Sources

Spectroscopic data of tributyltin iodide (NMR, IR)

Technical Guide: Spectroscopic Characterization of this compound (Bu SnI)

Executive Summary & Application Context

This compound (Bu

For the synthetic chemist, purity is paramount . Residual tributyltin chloride or tributyltin hydride can drastically alter reaction kinetics. This guide provides a self-validating spectroscopic workflow to unambiguously identify Bu

Safety Warning: Organotin Toxicity

-

Neurotoxin: Organotins are potent neurotoxins and endocrine disruptors.

-

Handling: All procedures described below must be performed in a fume hood with double-gloving (nitrile/laminate).

-

Disposal: All waste must be segregated into specific organotin waste streams.

Synthesis & Preparation Overview

To understand the spectra, one must understand the origin. Bu

-

Reaction:

-

Key Impurity: Unreacted

(distinguishable by

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5][6][7][8]

NMR is the definitive method for characterizing organotins. The presence of magnetically active tin isotopes (

A. Sn NMR: The Diagnostic Standard

| Compound | Coordination Environment | |

| Bu | -40 to -60 ppm (Approx.) | Shielded (Heavy Atom Effect) |

| Bu | +140 to +155 ppm | Deshielded |

| Bu | -90 to -95 ppm | Hydride Shielding |

| (Bu | +80 to +100 ppm | Oxide Bridge |

-

Expert Insight: The shift from ~+150 ppm (Chloride) to ~-50 ppm (Iodide) is diagnostic. The iodine atom exerts a strong shielding effect on the tin nucleus, moving the resonance significantly upfield. A single sharp peak in the negative region confirms the conversion.

B. H NMR: Satellite Analysis

The proton spectrum is dominated by the butyl chain. The critical feature is not the chemical shift of the multiplets, but the Tin Satellites .

-

-Protons (Sn-C

-

Validation: Look for

Sn satellites (small side peaks). The coupling constant

-

-

,

-

Absence of Hydride: Ensure no peak exists around 4.8 – 5.0 ppm (characteristic of Sn-H bond in Bu

SnH).

C. C NMR: The Heavy Atom Effect

The carbon spectrum reveals the impact of iodine on the

| Carbon Position | Chemical Shift ( | Coupling ( | Notes |

| 8.0 – 14.0 ppm | Shielded by Iodine | ||

| ~27.0 ppm | |||

| ~26.0 ppm | Karplus relationship applies | ||

| ~13.0 ppm | ~0 Hz | Methyl terminus |

-

Expert Insight: In alkyl halides, the

-carbon usually shifts downfield (deshielding). However, attached to Tin and Iodine, the "Heavy Atom Effect" of iodine often causes an upfield shift (shielding) relative to the chloride analog (

Infrared (IR) Spectroscopy

Standard mid-IR (4000–400 cm

-

Sn–I Stretch: Occurs in the Far-IR (< 200 cm

) . Not visible on standard benchtop FTIR instruments. -

Diagnostic Absences (Purity Check):

-

No band at ~1810 cm

: Confirms absence of Sn–H (Tributyltin hydride). -

No band at ~3300–3400 cm

: Confirms absence of moisture/hydrolysis products (Stannols).

-

-

Characteristic Bands:

-

2950–2850 cm

: Strong C–H stretching (Butyl chains). -

~600 cm

& ~500 cm

-

Experimental Protocols

Protocol A: NMR Sample Preparation

-

Solvent: Benzene-

or Toluene--

Reasoning: CDCl

can contain trace HCl (acidic), which may cause protonolysis of the Sn–C bond or exchange with the iodide. Non-polar aromatic solvents prevent coordination artifacts.

-

-

Concentration: Prepare a 0.1 M solution (approx. 40 mg in 0.6 mL solvent).

-

Inert Atmosphere: Flush the NMR tube with Argon before sealing. Bu

SnI is light and moisture sensitive.

Protocol B: Purity Verification Workflow

-

Visual Check: Liquid should be colorless to pale yellow. Dark violet/brown indicates free Iodine (

) decomposition. -

Run

Sn NMR:-

If Peak @ +150 ppm

Incomplete reaction (Chloride remains). -

If Peak @ -50 ppm

Target Product (Iodide). -

If Peak @ +85 ppm

Hydrolysis (Oxide).

-

Visualization & Logic Flow

The following diagram illustrates the decision logic for characterizing the product.

Caption: Logic flow for the spectroscopic validation of this compound, distinguishing it from common synthetic precursors and decomposition products.

References

- General Organotin NMR Data: Nadolski, K. & Sebald, A. "119Sn NMR spectroscopy of organotin compounds." Journal of Organometallic Chemistry. Note: Provides the foundational chemical shift ranges for R Sn-X compounds.

- Synthesis & Characterization: Sawyer, A. K. (1971). Organotin Compounds, Vol 1. Marcel Dekker. Note: Classic text detailing the physical properties and synthesis of tin halides.

- Heavy Atom Effect in NMR: Kaupp, M., et al. (2004). Calculation of NMR and EPR Parameters. Wiley-VCH. Context: Explains the relativistic effects causing the upfield shift of the -carbon and tin nucleus in the presence of Iodine.

-

Safety & Toxicology

-

Occupational Safety and Health Administration (OSHA). "Organotin Compounds Safety Data."

-

-

Spectral Database

-

National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)."

-

Solubility Profile & Technical Handling of Tributyltin Iodide (TBT-I)

Executive Summary

Tributyltin iodide (TBT-I) represents a distinct class of organostannanes where lipophilicity dominates physicochemical behavior. As a dense, high-boiling liquid (

This guide moves beyond basic solubility data to address the solubility paradox : TBT-I is highly soluble in the organic solvents required for its reaction (DCM, THF, Toluene) but must be rendered insoluble for effective purification. We will explore the solvation mechanisms, solvent compatibility, and the chemical transformations required to manipulate its solubility for efficient workups.

Physicochemical Profile

TBT-I is characterized by a "grease ball" structure: a central tin atom shielded by three lipophilic butyl chains. The Iodine atom provides a polarizable handle, but the overall solvation thermodynamics are driven by London dispersion forces interacting with the alkyl groups.

Table 1: Physicochemical Properties

| Property | Value | Operational Implication |

| Physical State | Colorless to pale yellow liquid | No dissolution step required for liquid reagents; easy dosing. |

| Molecular Weight | 416.94 g/mol | High MW contributes to difficult removal via volatility. |

| Boiling Point | Cannot be removed by standard rotary evaporation. | |

| Density | Forms the bottom layer in aqueous extractions if chlorinated solvents are not used. | |

| LogP | ~3.2 - 3.8 | Highly lipophilic; partitions strictly into organic phases. |

Solvent Compatibility Matrix

The solubility of TBT-I follows the principle of "like dissolves like," but with specific nuances regarding coordination chemistry.

Solvation Mechanism

-

Chlorinated Solvents (DCM, Chloroform): Excellent solubility. The polarizable C-Cl bonds interact favorably with the Sn-I dipole, while the organic bulk accommodates the butyl chains.

-

Ethers (THF, Diethyl Ether): High solubility. Oxygen atoms can weakly coordinate to the Tin center, stabilizing the species in solution.

-

Hydrocarbons (Hexanes, Toluene): Good solubility due to Van der Waals interactions with butyl groups.

-

Polar Protic (Water, Methanol): Insoluble (Water) to Sparingly Soluble (Methanol). The hydrophobic effect forces TBT-I out of the aqueous phase.[1]

Table 2: Solubility Data & Selection Guide

| Solvent Class | Specific Solvent | Solubility Status | Application Context |

| Chlorinated | Dichloromethane (DCM) | Miscible | Preferred for radioiodination precursors; keeps TBT-I fully in solution. |

| Ethers | Tetrahydrofuran (THF) | Miscible | Standard for Stille couplings; promotes transmetallation via coordination. |

| Hydrocarbons | Hexanes / Pentane | Soluble | Used in purification; TBT-I stays in solution while polar products may precipitate. |

| Aqueous | Water / Brine | Insoluble | Essential for biphasic workups; TBT-I remains in the organic layer. |

| Polar Aprotic | Acetonitrile (MeCN) | Moderate | Temperature dependent; cooling MeCN/Hexane mixtures can force phase separation. |

Operational Applications & Workflows

Stille Cross-Coupling

In Stille couplings, TBT-I is often a byproduct generated after the transfer of the R-group from the tin reagent. The choice of solvent affects the reaction rate. Polar solvents like DMF or NMP accelerate the reaction by stabilizing the ionic intermediates of the oxidative addition step, but they complicate the removal of TBT-I post-reaction.

Radiochemistry (Iodine-123/131 Labeling)

TBT-I is frequently used as a precursor for radio-iodination via electrophilic destannylation.

-

Protocol Insight: The reaction is typically run in an oxidant (like peracetic acid) and a solvent like Ethanol or Acetic Acid. TBT-I is cleaved, releasing the radioactive iodide onto the aromatic ring.

-

Critical Step: The TBT byproduct must be removed to preventing toxicity in the final formulation.

The Purification Paradox: Removing TBT-I

Since TBT-I is soluble in the same organic solvents as most drug candidates, simple extraction fails. We must chemically alter TBT-I to change its solubility profile.

Method A: The Potassium Fluoride (KF) Precipitation

This is the gold standard. Fluoride has an exceptionally high affinity for Tin (Sn-F bond strength > Sn-I).

-

Mechanism:

-

Result: Tributyltin fluoride (TBT-F) is a polymeric solid that is insoluble in organic solvents and water.

Experimental Protocol: KF Workup

-

Dilution: Dilute the reaction mixture (RM) with Diethyl Ether (

). -

Treatment: Add a saturated aqueous solution of Potassium Fluoride (KF).

-

Agitation: Stir vigorously for 30 minutes. Note: vigorous stirring is required to break the organic/aqueous interface.

-

Filtration: A white, fluffy precipitate (TBT-F) will form. Filter this through a pad of Celite.[2]

-

Separation: The filtrate will contain your product in the ether layer; the tin waste is trapped in the Celite.

Method B: Silica Gel with Triethylamine

If KF treatment is unsuitable (e.g., silyl protecting groups present), use modified silica chromatography.

-

Protocol: Pre-treat silica gel with 5-10% Triethylamine in hexanes.

-

Mechanism: The amine interacts with the tin species, causing it to streak or adhere to the silica, allowing the product to elute first.

Visualization of Workflows

Diagram 1: Solubility & Purification Logic

This diagram illustrates the decision tree for handling TBT-I based on its solubility properties.

Caption: Logical workflow for the removal of this compound, highlighting the chemical transformation to TBT-F.

Diagram 2: Stille Coupling & Tin Cycle

Understanding where TBT-I fits in the catalytic cycle helps in planning the quench.

Caption: The Stille catalytic cycle showing the generation of the TBT byproduct during the transmetallation step.

Safety & Environmental Integrity

Strict Adherence Required: TBT compounds are potent endocrine disruptors and marine pollutants.

-

Toxicity: Acute oral toxicity (LD50 ~100-200 mg/kg). Readily absorbed through skin (lipophilic).

-

Disposal: All tin-containing waste (aqueous washes, Celite pads, silica gel) must be segregated into specific "Heavy Metal" waste streams. Do not pour down the drain or mix with general organic waste.

-

Decontamination: Glassware should be rinsed with a dilute bromine solution or bleach to oxidize residual organotins before washing.

References

-

Solubility Data & Physical Properties : PubChem. This compound Compound Summary. National Library of Medicine. Available at: [Link]

- Stille Reaction Mechanisms: Farina, V., & Krishnamurthy, V. (1998). The Stille Reaction. Organic Reactions. Wiley.

-

Purification Techniques : Renaud, P., & Lacôte, E. (1998).[2] A Simple and Efficient Method for the Removal of Tin Residues. Tetrahedron Letters.

-

Tin Removal Guide : University of Rochester, Not Voodoo. Workup for Removing Tin Byproducts. Available at: [Link]

Sources

Tributyltin: From Industrial Utility to Endocrine Disruption

A Technical Retrospective and Mechanistic Analysis

Executive Summary: The Dual Nature of Organotins

Tributyltin (TBT) represents one of the most significant case studies in the history of industrial chemistry and environmental toxicology. Once hailed as the "miracle" additive for marine antifouling, it is now designated as a Persistent Organic Pollutant (POP) and a model compound for understanding endocrine disruption via nuclear receptor signaling.

For drug development professionals, TBT is not merely a historical toxin; it is a potent, nanomolar-affinity ligand that unintentionally targeted the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPAR

Historical Genesis and Chemical Architecture

The history of TBT is a progression from fundamental organometallic discovery to industrial ubiquity.

2.1 The Timeline of Discovery

The organotin moiety was first synthesized by Edward Frankland in 1849, who isolated diethyltin diiodide. However, the biocidal properties of tri-substituted organotins were not fully realized until the 1950s by Van der Kerk and colleagues at the Institute for Organic Chemistry TNO, Utrecht. They established the "Rule of Three": tri-alkylated tins (

Figure 1: Chronological progression of TBT from synthesis to prohibition.

2.2 The Self-Polishing Copolymer (SPC) Revolution

TBT's dominance in the 1970s was driven by the invention of Self-Polishing Copolymers (SPC). Unlike previous "Free Association" paints where the biocide was physically mixed into a matrix, SPCs chemically bonded TBT to the polymer backbone (usually methacrylate).

Mechanism of SPC Efficacy: Hydrolysis of the TBT-ester bond by seawater releases the biocide and increases the water solubility of the remaining polymer surface. This causes the hull to "polish" itself as the ship moves, reducing drag and fuel consumption by up to 4%—a massive economic driver.

| Feature | Free Association Paints (Pre-1970s) | Self-Polishing Copolymers (TBT-SPC) |

| Biocide Release | Exponential decay (High initial burst, rapid drop-off) | Linear, controlled release (Zero-order kinetics) |

| Lifetime | 12–18 months | Up to 60 months |

| Hull Surface | Becomes rougher over time (insoluble matrix remains) | Becomes smoother (ablative polishing) |

| Chemistry | Physical mixture ( | Chemical bond ( |

Molecular Mechanism of Action

For the drug development scientist, this is the critical section. TBT acts as an unintended high-affinity ligand for nuclear receptors.

3.1 The RXR/PPAR

Axis

TBT is an obesogen and an endocrine disruptor . It functions by mimicking the natural ligand (9-cis-retinoic acid) of the Retinoid X Receptor (RXR) and activating the Peroxisome Proliferator-Activated Receptor gamma (PPAR

-

High-Affinity Binding: Crystallographic studies reveal that TBT binds to the ligand-binding domain (LBD) of RXR

with nanomolar affinity ( -

The Cysteine Lock: Uniquely, the tin atom forms a covalent bond with a cysteine residue (Cys 432 ) in Helix 11 of the RXR

LBD. This covalent interaction explains the compound's high potency compared to other environmental contaminants. -

Transcriptional Consequence: Activation of the RXR-PPAR

heterodimer drives the transcription of genes responsible for adipogenesis (fat cell differentiation) and lipid storage, diverting mesenchymal stem cells from the bone lineage toward the adipose lineage.

3.2 Aromatase Inhibition and Imposex

In marine gastropods (e.g., Nucella lapillus), TBT causes "imposex"—the superimposition of male sexual organs (penis and vas deferens) onto females.

-

Mechanism: TBT inhibits CYP19 (Aromatase) , the enzyme responsible for converting androgens to estrogens.

-

Result: Accumulation of testosterone leads to masculinization. This effect is observed at concentrations as low as 1 ng/L (parts per trillion).

Figure 2: Dual mechanistic pathways of TBT toxicity: Nuclear receptor activation and enzymatic inhibition.

Analytical Protocol: Detection and Quantification

Trustworthiness in data requires rigorous extraction and derivatization protocols. TBT is ionic and polar; it cannot be analyzed by Gas Chromatography (GC) without derivatization.[1]

4.1 Methodological Standard: GC-MS with In-Situ Ethylation

The current gold standard for TBT analysis in aqueous and sediment samples involves Isotope Dilution GC-MS .

Reagents:

-

Internal Standard:

-enriched TBT (essential for correcting matrix effects). -

Derivatizing Agent: Sodium Tetraethylborate (

).[1]

Protocol Workflow:

-

Spiking: Add

-TBT internal standard to the sample (water or sediment extract) prior to any manipulation. This ensures any loss during extraction is mathematically corrected. -

Acidification/Extraction (Sediment): Extract sediment with Methanol/Acetic Acid under sonication. The acid facilitates the release of TBT from the sediment matrix.

-

Buffer Adjustment: Adjust the pH of the extract (or water sample) to pH 4.5–5.0 using an Acetate buffer. Note:

is pH sensitive; too acidic and it decomposes; too basic and the reaction is slow. -

Derivatization (The Critical Step):

-

Add 1%

solution. -

Reaction:

-

This converts the polar TBT cation into non-polar, volatile Tributylethyltin.

-

-

Liquid-Liquid Extraction: Add Hexane. The now-hydrophobic ethylated TBT partitions immediately into the hexane layer.

-

Cleanup: Pass the hexane layer through an alumina or silica column if the matrix is complex (e.g., biological tissue).

-

GC-MS Analysis:

-

Inject into GC-MS (SIM Mode).

-

Monitor ions for TBT-Ethyl derivative (m/z 261/263 for natural tin, corresponding enriched masses for the spike).

-

Regulatory Framework & Status

The collapse of the oyster industry in Arcachon Bay, France (early 1980s), was the catalyst for regulation. The regulatory culmination is the IMO AFS Convention (International Convention on the Control of Harmful Anti-fouling Systems on Ships).[2][3]

-

2001: Convention adopted.[4]

-

2003: Ban on new application of TBT paints.[5]

-

2008 (September 17): Entry into force.[3] Total ban on the presence of TBT on hulls (unless sealed with a non-compliant barrier coat).[3]

-

2023: Amendments added to ban Cybutryne, showing the AFS Convention is a living framework.

References

-

Alzieu, C. (2000). Environmental impact of TBT: the French experience. Science of the Total Environment. Link

-

Grün, F., et al. (2006). Endocrine-disrupting organotin compounds are potent inducers of adipogenesis in vertebrates.[6] Molecular Endocrinology. Link

-

Hiromori, Y., et al. (2009).

and RXR -

International Maritime Organization (IMO). (2001). International Convention on the Control of Harmful Anti-fouling Systems on Ships.[2][3][7] Link

-

Cole, R.F., et al. (2015). Tributyltin: A universal analytical method for the determination of organotins in environmental samples. Analytical Methods. Link

Sources

- 1. gcms.labrulez.com [gcms.labrulez.com]

- 2. Cybutryne banned in anti-fouling systems from 1 January 2023 [dnv.com]

- 3. Harmful ships’ paint systems outlawed as international convention enters into force [gc.noaa.gov]

- 4. krmyacht.com [krmyacht.com]

- 5. marinelink.com [marinelink.com]

- 6. researchgate.net [researchgate.net]

- 7. International Convention on the Control of Harmful Anti-fouling Systems on Ships [imo.org]

Theoretical Studies on Tributyltin Iodide Reactivity: A Computational & Mechanistic Guide

Executive Summary

Tributyltin Iodide (

This document serves as a blueprint for computational chemists and synthetic methodologists to model, validate, and predict the behavior of tin-iodide species in complex reaction matrices.

Electronic Structure & Bonding Profile

To understand the reactivity of

Bond Dissociation Energy (BDE) Landscape

The driving force for many tin-mediated reactions is the formation of a strong Sn–X bond at the expense of a weaker one.[1] Theoretical calculations (B3LYP/LANL2DZ level) reveal the thermodynamic hierarchy that dictates radical interchange.

| Bond Type | Approx.[2] BDE (kcal/mol) | Character | Reactivity Implication |

| Sn–F | ~115 | Hard-Hard | Thermodynamic sink; inert. |

| Sn–Cl | ~95 | Hard-Hard | Stable byproduct. |

| Sn–H | ~74 | Soft-Hard | H-atom donor (Radical reduction). |

| Sn–I | ~65 | Soft-Soft | Weakest bond; prone to homolysis & exchange. |

| Sn–C(Bu) | ~55-65 | Soft-Soft | Kinetically stable but thermodynamically accessible. |

Theoretical Insight: The low BDE of Sn–I implies that

Lewis Acidity and Hypervalency

The large atomic radius of Tin (Sn) allows for coordination numbers greater than 4. In

-

Orbital Analysis: Natural Bond Orbital (NBO) analysis typically shows significant

-character in the Sn–I bond, with a low-lying -

Reactivity Consequence: This low-lying antibonding orbital is susceptible to nucleophilic attack, a key step in transmetallation mechanisms.

Mechanistic Pathways: The Theoretical Core

Radical Chemistry: Iodine Atom Transfer (IAT)

In radical manifolds,

The Mechanism:

-

Initiation: Generation of

. -

Propagation (Step A):

abstracts I from -

Propagation (Step B): The resulting alkyl radical

reacts with a trap (e.g., alkene). -

Chain Transfer: If

is the reagent, the reaction often stalls unless another radical source regenerates

DOT Diagram: Radical Chain Dynamics

Figure 1: Radical chain propagation involving Tributyltin species. Note the central role of I-abstraction.

Stille Coupling: The Transmetallation Transition State

In Palladium-catalyzed cross-coupling, the role of

-

The Scenario: An oxidative addition complex

reacts with an organostannane. -

The "Iodide Effect": Iodide is a "soft" ligand. It can bridge the Pd and Sn centers, facilitating a Cyclic (Closed) Transition State . This lowers the activation energy compared to the "Open" pathway required by triflates or tetrafluoroborates.

Key Theoretical Finding:

Calculations indicate that for

DOT Diagram: Stille Transmetallation Pathways

Figure 2: Mechanistic divergence in Stille transmetallation. Bu3SnI favors the Cyclic pathway due to the bridging ability of Iodide.

Computational Methodologies & Protocols

To replicate these theoretical insights or model new substrates, the following computational protocol is recommended. This setup balances accuracy (for heavy metals) with computational cost.

Basis Sets & Pseudopotentials

Tin (Sn) and Iodine (I) are heavy elements requiring Effective Core Potentials (ECPs) to account for relativistic effects.

-

Tin (Sn): Use SDD (Stuttgart-Dresden) or LANL2DZ . These include ECPs that model the core electrons, leaving the valence

for calculation.-

Refinement: Augment with polarization functions (

-orbitals) to correctly model the hypervalent transition states.

-

-

Iodine (I): SDD or def2-TZVP . Iodine's large electron cloud requires diffuse functions if studying anionic species.

-

Ligands (C, H, N, O): 6-31G(d) or 6-311+G(d,p) .

Functionals (DFT)

-

B3LYP: The historical standard, good for geometries but often fails to capture dispersion forces crucial in Sn–I interactions.

-

M06-2X / wB97X-D: Recommended. These functionals include dispersion corrections (essential for the large, polarizable Sn and I atoms) and provide more accurate barrier heights for transition states.

Solvation Models

Organotin reactions are solvent-dependent (DMF vs THF).

-

Model: SMD (Solvation Model based on Density) or PCM (Polarizable Continuum Model).

-

Note: In non-polar solvents, specific coordination of solvent molecules to Sn (Lewis acidity) must be explicitly modeled (e.g.,

).

Experimental Validation (Self-Validating Systems)

A theoretical model is only as good as its experimental correlate. Use these markers to validate your computational results:

-

NMR Shifts:

-

Calculate the NMR shielding tensors (GIAO method).

-

Validation:

typically resonates upfield relative to

-

-

Kinetic Isotope Effects (KIE):

-

Model the transition state and calculate the predicted KIE (e.g.,

at the transmetallating carbon). -

Validation: A primary KIE indicates C-Sn bond breaking is rate-limiting, supporting the transmetallation TS model.

-

References

-

Espinet, P., & Echavarren, A. M. (2004).[3] The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. Link

-

Alvarez, R., et al. (2011). Stille Coupling of Alkynyl Stannane and Aryl Iodide, a Many-Pathways Reaction: The Importance of Isomerization. Organometallics. Link

-

Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.[1] Link

-

Galli, C., & Pau, T. (1998).[4] The Dehalogenation Reaction of Organic Halides by Tributyltin Radical: The Energy of Activation vs. the BDE of the C-X Bond. Tetrahedron. Link[1][4]

-

Nova, A., et al. (2023). Tin-Lewis Acidity and Reactivity: Pd/Cu-Cocatalyzed Site-Selective Migita–Kosugi–Stille Coupling. ChemRxiv. Link

Sources

Stability and decomposition of tributyltin iodide

Technical Guide: Stability, Synthesis, and Decompostion of Tributyltin Iodide (Bu₃SnI)

Part 1: Executive Summary

This compound (Bu₃SnI) is a critical organometallic reagent primarily utilized as a precursor in radioiodination (via electrophilic destannylation) and as a source of tributyltin radicals in organic synthesis. However, its utility is frequently compromised by its inherent thermodynamic instability. Unlike its chloride counterpart, Bu₃SnI is highly susceptible to photolytic cleavage and hydrolysis , rapidly degrading into inorganic tin oxides and free iodine.

This guide provides a rigorous technical framework for the fresh synthesis, stabilization, and application of Bu₃SnI. It rejects the use of commercial stock that has been stored for extended periods, advocating instead for on-demand synthesis to ensure high radiochemical yields and experimental reproducibility.

Part 2: Chemical Profile & Physical Properties

Researchers must verify the physical state of the reagent before use. Any deviation from the properties below—specifically the appearance of a yellow/brown tint—indicates significant decomposition.

| Property | Value | Note |

| CAS Number | 7342-47-4 | |

| Molecular Formula | C₁₂H₂₇ISn | |

| Molecular Weight | 416.96 g/mol | |

| Appearance | Colorless liquid | Yellow/Brown = Decomposition (I₂ liberation) |

| Boiling Point | 172 °C @ 10 mmHg | High vacuum required for distillation |

| Density | 1.46 g/mL @ 25 °C | Denser than water |

| Refractive Index | ||

| Solubility | Soluble in ether, THF, DCM | Hydrolyzes in water |

Part 3: Stability & Decomposition Mechanisms

The instability of Bu₃SnI is driven by the weakness of the Tin-Iodine bond (

Photolytic Decomposition (The "Yellowing" Effect)

Exposure to UV/visible light induces homolytic cleavage of the Sn-I bond. The resulting iodine radicals recombine to form molecular iodine (

Hydrolysis

While bulky butyl groups provide some steric protection, moisture eventually attacks the electropositive tin center, displacing the iodide to form tributyltin hydroxide/oxide and hydroiodic acid (HI).

Decomposition Pathway Diagram

Figure 1: Photolytic and hydrolytic degradation pathways of this compound.

Part 4: Protocol for Fresh Synthesis & Purification

Due to the rapid shelf-degradation of Bu₃SnI, fresh preparation via Finkelstein reaction is the gold standard for critical applications.

Reagents

-

Tributyltin Chloride (Bu₃SnCl): 1.0 equiv (Commercial grade is usually stable).

-

Sodium Iodide (NaI): 2.0 equiv (Excess drives equilibrium).

-

Acetone: Anhydrous (Dried over molecular sieves).

Step-by-Step Methodology

-

Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve Sodium Iodide (NaI) in anhydrous acetone (0.5 M concentration). The solution should be clear.

-

Addition: Add Tributyltin Chloride dropwise via syringe.

-

Observation: A white precipitate (NaCl) will form immediately, confirming the exchange.

-

-

Reaction: Stir vigorously at room temperature for 3–4 hours under nitrogen.

-

Note: Heating is unnecessary and may promote darkening.

-

-

Filtration: Filter the mixture through a Schlenk frit or Celite pad under inert gas to remove the solid NaCl.

-

Concentration: Remove the acetone in vacuo (Rotary evaporator, bath < 30°C).

-

Purification (Critical): The residue is crude Bu₃SnI. For high-purity applications (e.g., radiochemistry), perform a Kugelrohr distillation or rapid vacuum distillation.

-

Condition: Collect fraction boiling at 172°C / 10 mmHg (adjust for your vacuum pressure).

-

Product: A water-white, colorless liquid.

-

Synthesis Workflow Diagram

Figure 2: Finkelstein synthesis workflow for high-purity this compound.

Part 5: Application in Radioiodination

The primary utility of Bu₃SnI is as a precursor for introducing radioiodine (

Mechanism:

-

Oxidation: The radioactive iodide (

) is oxidized in situ (using Chloramine-T or Peracetic Acid) to an electrophilic species ( -

Attack: The electrophilic iodine attacks the carbon-tin bond (ipso attack).

-

Elimination: The weak C-Sn bond breaks, releasing the radiolabeled arene and the tributyltin cation.

Why Bu₃SnI? While aryl-stannanes are the substrates, Bu₃SnI is often a byproduct or an intermediate in the formation of the stannyl precursor itself. However, in some specialized radical radio-labeling procedures, Bu₃SnI is used to generate radicals that facilitate iodine transfer.

Part 6: Handling, Storage & Safety

Storage Protocol (The "Rule of 3")

-

Darkness: Wrap all storage vials in aluminum foil.

-

Cold: Store at -20°C.

-

Inert: Headspace must be purged with Argon (heavier than air, better protection than N₂).

Self-Validating Check: If the liquid in the storage vial is yellow, it must be redistilled or discarded. Do not use yellow Bu₃SnI for kinetic studies or radiolabeling, as free iodine will skew stoichiometry.

Safety & Toxicology (E-E-A-T)

-

Neurotoxicity: Organotins are potent neurotoxins. They can cross the blood-brain barrier.

-

Absorption: Readily absorbed through skin (lipophilic).

-

PPE: Double nitrile gloves, long sleeves, and a fume hood are mandatory .

-

Waste: All organotin waste must be segregated from general organic waste. Treatment with bleach (sodium hypochlorite) can help degrade residues on glassware before disposal.

References

-

Sigma-Aldrich. this compound Product Specification and Properties.Link

-

Wilbur, D. S., et al. (1999). Improved radioiodination of 1,2-dipalmitoyl-3-IPPA via a tributyltin intermediate.[1] Applied Radiation and Isotopes.[2] Link

-

Navio, J. A., et al. (1993).[3] UV photolytic degradation of butyltin chlorides in water.[3] Journal of Photochemistry and Photobiology A: Chemistry. Link

-

American Elements. this compound Safety Data Sheet.Link

-

Organic Syntheses. General procedures for handling organotin reagents. (Adapted from similar stannane protocols). Link

Sources

Technical Guide: High-Purity Tributyltin Iodide (Bu₃SnI)

Sourcing, Validation, and Application in Advanced Synthesis

Executive Summary

Tributyltin Iodide (Bu₃SnI) is a critical organostannane reagent, distinct from its ubiquitous chloride counterpart (Bu₃SnCl) due to the weaker Sn-I bond and higher lability. While essential for specific Stille cross-couplings and as a precursor for radioiodination (e.g., ¹²³I/¹³¹I labeling), it presents a unique supply chain challenge: commercial stocks degrade rapidly.

Most commercially available Bu₃SnI is sold as "Technical Grade" (90-95%), often contaminated with tributyltin oxide (TBTO) or unreacted chloride. For pharmaceutical R&D and radiochemistry, this purity is insufficient. This guide provides a verified sourcing strategy, a self-validating purification protocol, and the requisite safety frameworks for handling this potent neurotoxin.

Part 1: The Critical Role of Bu₃SnI in R&D

Unlike tributyltin chloride, the iodide variant offers specific kinetic advantages in halogen-metal exchange and radiohalogenation.

1.1 Mechanism of Action: Radioiodination Precursor

In the synthesis of radiopharmaceuticals, Bu₃SnI is often generated in situ or used to synthesize aryl-stannane precursors. The high lability of the Sn-I bond facilitates the oxidative addition step in palladium-catalyzed cycles or electrophilic substitution in halodestannylation.

Figure 1: Radioiodination Precursor Synthesis Pathway This diagram illustrates the role of Bu₃SnI in generating the stannane precursor required for high-specific-activity radioiodination.

Caption: Bu3SnI acts as the electrophilic trap for the lithiated aryl species, forming the stable stannane precursor used in clinical radiochemistry.

Part 2: Commercial Sourcing Landscape

Critical Warning: Do not confuse Tributyltin Iodide (CAS 7342-47-4) with Tributyltin Chloride (CAS 1461-22-9). Many general suppliers will attempt to substitute the Chloride due to its lower cost and higher stability.

2.1 Verified Supplier Matrix

Due to the instability of the Sn-I bond (light sensitivity), "High Purity" (>98%) is rarely available off-the-shelf. The industry standard is to purchase Technical Grade and purify in-house, or contract custom synthesis.

| Supplier Category | Vendor Examples | Typical Purity | Product Code (Example) | Notes |

| Primary (Bulk) | Sigma-Aldrich (MilliporeSigma) | 90-95% (Tech) | T50202 (Chloride ref) / Custom | Often requires inquiry for Iodide specifically. |

| Specialty Organometallic | American Elements | 99% (Claimed) | SN-ORG-03 | Claims high purity; verify with CoA before purchase. |

| Research Chemicals | Fisher Scientific (Thermo) | 90-96% | AC34789 | Rebrands from Acros/Alfa Aesar. Good for starting material. |

| Isotope/Standards | Toronto Research Chemicals | >98% | T773900 | Expensive. Intended for analytical standards, not synthesis. |

2.2 The "Freshness" Factor

Bu₃SnI degrades to inorganic tin salts and iodine upon exposure to light.

-

Red Flag: If the liquid is dark violet or black, free iodine has formed.

-

Acceptable: Pale yellow to orange liquid.

-

Recommendation: Always budget for a distillation step upon receipt.

Part 3: Quality Control & Validation (E-E-A-T)

As a scientist, you cannot rely on the Certificate of Analysis (CoA) of a 6-month-old bottle. You must validate the reagent before committing valuable precursors.

3.1 The Self-Validating Protocol: ¹¹⁹Sn NMR

The only definitive method to distinguish Bu₃SnI from Bu₃SnCl or Bu₃SnOH is ¹¹⁹Sn NMR . Proton NMR is often insufficient due to the overlapping butyl chain signals.

Spectroscopic Standards:

-

Bu₃SnCl (Impurity): ~ +140 to +150 ppm (CDCl₃)

-

Bu₃SnI (Target): ~ +80 to +100 ppm (CDCl₃) (Upfield shift due to shielding by Iodine)

-

Bis(tributyltin)oxide (Oxidation Product): ~ +80 to +85 ppm (Distinctive, but close to Iodide; verify with ¹H NMR for alpha-protons).

3.2 Decision Matrix for Incoming Goods

Use this workflow to determine if your material is ready for synthesis.

Caption: QC workflow ensuring no compromised oxidant or chloride impurities enter the reaction vessel.

Part 4: Synthesis & Purification Protocol

If commercial high-purity stock is unavailable or degraded, the Finkelstein Reaction is the industry-standard method to convert cheap Bu₃SnCl to high-purity Bu₃SnI.

4.1 Reagents

-

Tributyltin Chloride (Technical Grade)

-

Sodium Iodide (NaI) - Dried under vacuum at 100°C for 4 hours.

-

Acetone (Dry, HPLC Grade)

4.2 Step-by-Step Methodology

-

Stoichiometry: Dissolve Bu₃SnCl (1.0 eq) in dry acetone (0.5 M).

-

Addition: Add NaI (2.0 eq, excess drives equilibrium).

-

Reaction: Stir at Room Temperature for 12 hours. The solution will become cloudy as NaCl precipitates (Driving force: Lattice energy of NaCl).

-

Filtration: Filter the mixture under Argon to remove solid NaCl.

-

Concentration: Remove acetone via rotary evaporation (protect from light).

-

Purification (Critical): Perform Kugelrohr distillation under high vacuum (<0.1 mmHg).

-

Bu₃SnI Boiling Point: ~170°C at 0.1 mmHg.

-

Collect the main fraction as a clear to pale yellow oil.

-

Part 5: Safety and Handling (HSE)

Organotins are severe neurotoxins and endocrine disruptors. They are highly lipophilic, meaning they penetrate nitrile gloves and skin rapidly.

-

PPE: Double gloving (Nitrile under Silver Shield/Laminate) is mandatory. Standard nitrile gloves offer <5 minutes protection against organotins.

-

Engineering Controls: All handling must occur inside a fume hood.

-

Waste Disposal: Do not mix with general organic waste. Segregate into "Heavy Metal/Organotin" waste streams. Marine pollutants—do not release into drains.

-

Decontamination: Glassware should be soaked in a base bath (KOH/Isopropanol) to cleave the Sn-C bonds, followed by acid wash.

References

-

Sigma-Aldrich. this compound Product Specification (CAS 7342-47-4).[1]Link

-

American Elements. this compound Safety Data Sheet & Properties.[2]Link

-

Fisher Scientific. Safety Data Sheet: Organotin Compounds.Link

- Wilbur, D. S., et al. (2000). "Radioiodination of iododestannylation precursors." Bioconjugate Chemistry. (Foundational text on Bu3SnI usage in radiochem).

-

Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction." Organic Reactions.[3] (Mechanism of Sn-I vs Sn-Cl).

Sources

Methodological & Application

Application Note: Tributyltin Iodide in Stille Coupling Workflows

This guide details the application of Tributyltin Iodide (

-

Enhanced Precursor Synthesis: As a more reactive electrophile for generating complex organostannanes from sterically hindered or sensitive Grignard/Lithium reagents.

-

Purification Intermediate (The "Iodine-KF" Protocol): A critical intermediate in the oxidative workup of Stille reactions, allowing for the complete removal of toxic tin residues.

Part 1: Strategic Role & Mechanism

In standard Stille couplings, the tin byproduct is often a mixture of halides (

The "Iodide Advantage" in Stannylation

When synthesizing the organostannane coupling partner (

-

Reactivity: The iodide is a better leaving group (weaker bond energy:

~65 kcal/mol vs -

Softness:

is a softer electrophile, reducing hard-hard mismatches when reacting with functionalized organolithiums.

The Purification Intermediate

The most persistent problem in Stille chemistry is the removal of toxic tin byproducts. The "Iodine-KF" protocol intentionally converts all soluble tin species (unreacted stannane, distannanes, and halides) into This compound first.

-

Mechanism:

reacts rapidly with aqueous Potassium Fluoride (KF) to form the polymeric, insoluble solid Tributyltin Fluoride ( -

Why not direct KF?

and

Part 2: Experimental Protocols

Protocol A: Synthesis of Sterically Hindered Organostannanes

Objective: Preparation of a hindered aryl stannane using

-

-Butyllithium (

-

This compound (

) (Commercial or freshly prepared) -

Dry THF

Step-by-Step Methodology:

-

Lithiation: In a flame-dried flask under Argon, dissolve the aryl halide (1.0 equiv) in dry THF. Cool to -78°C. Add

-BuLi (1.1 equiv) dropwise. Stir for 30-60 min to generate the Aryl-Lithium species. -

Stannylation: Dissolve

(1.2 equiv) in dry THF. Add this solution dropwise to the cold Aryl-Lithium mixture.-

Note: If using

, this step often requires warming to 0°C or RT, which can degrade sensitive Aryl-Lithiums. With

-

-

Quench: Once conversion is complete (TLC), quench with saturated

. -

Isolation: Extract with ether, wash with brine, dry over

, and concentrate.

Protocol B: The "Iodine-KF" Workup (Tin Removal)

Objective: Running a Stille coupling and removing tin residues to <50 ppm using the

Reagents:

-

Crude Stille reaction mixture (containing Product,

, and unreacted -

Iodine (

) -

Potassium Fluoride (KF)[4]

Step-by-Step Methodology:

-

The Coupling: Perform the standard Stille coupling (e.g.,

+ -

Iodine Titration (The Critical Step):

-

Cool the reaction mixture to 0°C.

-

Add a solution of

in ether/DCM dropwise. -

Endpoint: Continue addition until a faint pink/violet color persists for >1 minute.

-

Mechanism:[1][2][3][4][6][7][10][11][12] The Iodine cleaves the C-Sn bond of any unreacted starting stannane and the Sn-Sn bond of any distannane byproduct, converting everything into

.

-

-

KF Treatment:

-

Dissolve KF (5-10 equiv relative to Tin) in a minimum amount of water.

-

Add the aqueous KF to the organic reaction mixture.

-

Stir vigorously at Room Temperature for 1 hour.

-

Observation: A white, fluffy precipitate (

) will form.

-

-

Filtration:

-

Filter the mixture through a pad of Silica Gel mixed with Celite (1:1).

-

The insoluble polymeric

is trapped in the filter cake.

-

-

Final Purification: Concentrate the filtrate. The resulting oil is significantly depleted of tin. Proceed to standard flash chromatography.

Part 3: Data & Visualization

Comparison of Tin Halides in Synthesis

| Property | Tributyltin Chloride ( | This compound ( |

| Bond Energy (Sn-X) | ~95 kcal/mol (Strong) | ~65 kcal/mol (Weak) |

| Leaving Group Ability | Moderate | Excellent |

| Reaction Temp (vs R-Li) | Often requires 0°C to RT | Often proceeds at -78°C |

| Solubility in Workup | Moderate | High (before KF treatment) |

| Reactivity with KF | Slow / Incomplete | Rapid / Quantitative |

Mechanism of Tin Removal (The Iodine Pathway)

The following diagram illustrates how

Caption: The "Iodine Funnel": Converting diverse tin residues into Bu3SnI ensures quantitative removal as Bu3SnF.

References

-

Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions. Wiley.[6] Link

- Renaud, P., & Oger, E. (1998). Tin-Free Radical Chemistry using the Persistent Radical Effect.

-

Gallagher, W. P., & Maleczka, R. E. (2005).[4] Stille Reactions Catalytic in Tin: A "Sn-F" Route for Intermolecular and Intramolecular Couplings. Journal of Organic Chemistry. Link

-

Leibner, J. E., & Jacobus, J. (1979). The reaction of organotin compounds with iodine: A method for the removal of organotin residues. Journal of Organic Chemistry. Link

- Curran, D. P., & Chang, C. T. (1989). The Iodine-KF purification method for organotin reactions. Journal of Organic Chemistry.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Stille reaction - Wikipedia [en.wikipedia.org]

- 4. chemistry.msu.edu [chemistry.msu.edu]

- 5. chemistry.msu.edu [chemistry.msu.edu]

- 6. uwindsor.ca [uwindsor.ca]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. uwindsor.ca [uwindsor.ca]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. uvadoc.uva.es [uvadoc.uva.es]

- 12. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

Tributyltin iodide as a reagent in organic synthesis

Application Note: Tributyltin Iodide (Bu SnI) in Organic Synthesis

High-Selectivity Ether Cleavage and Epoxide Opening

Executive Summary

This compound (Bu

This guide provides validated protocols for the in situ preparation and application of Bu

Part 1: Reagent Profile & Preparation

CAS: 1011-27-4 | MW: 416.94 g/mol | Appearance: High-boiling oil (often light sensitive)

Why Iodide? The Mechanistic Advantage

The utility of Bu

-

"Hard" Tin Center: The Tributyltin cation (Bu

Sn -

"Soft" Iodide Ligand: The iodide anion (I

) is a potent, soft nucleophile. -

The Swap: Upon coordination to an oxygenated substrate, the weak Sn–I bond breaks easily, allowing the iodide to attack the adjacent carbon while the tin traps the oxygen.

Protocol A: In Situ Generation (Recommended)

Commercial Bu

Method 1: From Bis(tributyltin)oxide (TBTO) - Scaleable Best for: Ether cleavage and Lewis acid applications.

-

Charge: Add Bis(tributyltin)oxide (10 mmol) to a round-bottom flask.

-

Acidification: Add Hydroiodic acid (HI, 57% aq., 22 mmol) dropwise at 0°C.

-

Extraction: Extract with diethyl ether or dichloromethane (DCM).

-

Drying: Dry organic layer over MgSO

, filter, and concentrate in vacuo. -

Result: A colorless to pale yellow oil. Use immediately.

Method 2: Radical Generation (Bu

-

Dissolve Tributyltin hydride (1.0 equiv) in dry benzene or toluene.

-

Add Iodine (I

, 0.5 equiv) portion-wise at 0°C until a faint pink color persists. -

The solution now contains Bu

SnI and HI is generated as a byproduct (if H-abstraction occurs) or simply Sn-I species. Note: For pure reagent synthesis, Method 1 is superior.

Part 2: Critical Application – Selective Ether Cleavage

Bu

Mechanism of Action

The reaction proceeds via an S

Figure 1: Mechanistic pathway for the demethylation of ethers using this compound.

Protocol B: Demethylation of Aryl Methyl Ethers

Reagents: Substrate (1.0 equiv), Bu

-

Setup: Dissolve the aryl methyl ether in anhydrous Chlorobenzene (0.5 M).

-

Addition: Add freshly prepared Bu

SnI via syringe under Argon. -

Reaction: Heat to reflux (approx. 130°C) for 2–4 hours.

-

Monitor: Reaction progress can be tracked by TLC. The intermediate tin-phenoxide is often stable; hydrolysis is required to see the product.

-

-

Quench: Cool to RT and add 1M HCl (aqueous) to hydrolyze the Sn-O bond.

-

Workup: Extract with EtOAc. (See Part 4 for Tin Removal).

Part 3: Regioselective Epoxide Opening

Bu

Comparative Data: Epoxide Opening